Creatinine-13C4
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Overview
Description
Creatinine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of creatinine, a breakdown product of creatine phosphate in muscle, which is usually produced at a fairly constant rate by the body. The “13C4” label indicates that four carbon atoms in the creatinine molecule are replaced with the carbon-13 isotope, making it useful for various analytical and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Creatinine-13C4 typically involves the incorporation of carbon-13 labeled precursors into the creatinine molecule. One common method is to start with 13C-labeled glycine, which undergoes a series of reactions to form creatine. The creatine is then converted to creatinine through a non-enzymatic dehydration process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification systems to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Creatinine-13C4 can undergo various chemical reactions, including:
Oxidation: Creatinine can be oxidized to form creatine and other by-products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Creatinine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields creatine and other oxidized derivatives.
Scientific Research Applications
Creatinine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and rates of creatinine metabolism.
Biology: Helps in studying muscle metabolism and energy production.
Medicine: Used in diagnostic tests to measure kidney function and muscle mass.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The primary mechanism of action for Creatinine-13C4 involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding the molecular targets and pathways involved in creatinine metabolism and its related physiological effects.
Comparison with Similar Compounds
Similar Compounds
Creatine: The precursor to creatinine, involved in energy storage in muscles.
Phosphocreatine: A phosphorylated form of creatine, which serves as a rapid reserve of high-energy phosphates in muscle cells.
Creatinine-13C: A similar isotope-labeled compound but with fewer carbon-13 atoms.
Uniqueness
Creatinine-13C4 is unique due to its specific labeling with four carbon-13 atoms, making it particularly useful for detailed metabolic studies. This level of labeling provides more precise data compared to compounds with fewer labeled atoms.
Properties
CAS No. |
1286953-05-6 |
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Molecular Formula |
¹³C₄H₇N₃O |
Molecular Weight |
117.09 |
Synonyms |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4; 1-Methylglycocyamidine-_x000B_13C4; 1-Methylhydantoin-2-imide-13C4; 2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4; 2-Amino-1-methylimidazolin-4-one-13C4; NSC 13123-13C4; TEGO Cosmo C 250-13C4; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.